molecular formula C26H32O7 B12764894 Methyl picrolichenate CAS No. 19314-88-6

Methyl picrolichenate

Cat. No.: B12764894
CAS No.: 19314-88-6
M. Wt: 456.5 g/mol
InChI Key: ALYKVZHHZZEIQQ-UHFFFAOYSA-N
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Description

Methyl picrolichenate is a chemical compound with the molecular formula C26H32O7 It is known for its unique structure and properties, making it a subject of interest in various scientific fields

Properties

CAS No.

19314-88-6

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 6-hydroxy-1'-methoxy-2,3'-dioxo-4,5'-dipentylspiro[1-benzofuran-3,6'-cyclohexa-1,4-diene]-5-carboxylate

InChI

InChI=1S/C26H32O7/c1-5-7-9-11-16-13-17(27)14-21(31-3)26(16)23-18(12-10-8-6-2)22(24(29)32-4)19(28)15-20(23)33-25(26)30/h13-15,28H,5-12H2,1-4H3

InChI Key

ALYKVZHHZZEIQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=O)C=C(C12C3=C(C=C(C(=C3CCCCC)C(=O)OC)O)OC2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl picrolichenate typically involves several steps, including the esterification of picrolichenic acid. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. For instance, the esterification process may involve the use of methanol and a strong acid catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl picrolichenate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl picrolichenate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl picrolichenate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional group and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.

Q & A

Q. What experimental methodologies are recommended for isolating methyl picrolichenate from lichen species, and how can purity be validated?

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, MS) and chromatographic analysis (HPLC-UV or LC-MS). For reproducibility, document solvent ratios, temperature, and stationary/mobile phases in detail .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration.
  • FTIR for functional group identification. Tabulate spectral data (e.g., δ values, fragmentation patterns) to cross-validate results .

Q. How can researchers design preliminary bioactivity assays for this compound?

Use in vitro models (e.g., antimicrobial assays against Staphylococcus aureus or cytotoxicity tests on cancer cell lines) with positive/negative controls. Include dose-response curves and calculate IC₅₀/EC₅₀ values. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Meta-analysis : Systematically compare experimental variables (e.g., solvent systems, assay protocols) using PICOT frameworks (Population: cell lines/microbes; Intervention: concentration ranges; Comparison: controls; Outcome: IC₅₀; Time: exposure duration) .
  • Reproducibility checks : Replicate studies under standardized conditions (e.g., OECD guidelines).
  • Mechanistic studies : Use transcriptomics/proteomics to identify molecular targets, reducing ambiguity in phenotypic results .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

  • Molecular docking : Predict binding affinities to enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger.
  • QSAR modeling : Corrogate structural features (e.g., ester groups) with bioactivity.
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales. Validate predictions with in vitro enzymatic assays (e.g., inhibition kinetics) .

Q. What are the key considerations for designing in vivo toxicity studies for this compound?

  • PICOT framework : Define species (e.g., Mus musculus), dosage (mg/kg), controls (vehicle vs. untreated), endpoints (organ histopathology, serum biomarkers), and duration (acute vs. chronic).
  • Ethical compliance : Follow institutional animal care protocols (e.g., IACUC approval).
  • Data rigor : Use blinded assessments and power analysis to determine sample size .

Q. How should researchers address variability in this compound’s yield from natural sources?

  • Experimental design : Standardize lichen collection (season, geography) and include voucher specimens.
  • Statistical models : Apply multivariate analysis (PCA) to correlate environmental factors (pH, temperature) with yield.
  • Synthetic alternatives : Explore total synthesis routes to bypass natural source limitations .

Methodological Guidance

Q. What frameworks ensure rigorous reporting of this compound research?

Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Use PICOT to structure research questions and PRISMA for systematic reviews. Document negative results to avoid publication bias .

Q. How can researchers optimize HPLC conditions for this compound quantification in complex matrices?

  • Column : C18 (5 µm, 250 mm × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile/water (0.1% formic acid).
  • Detection : UV at 254 nm. Validate via linearity (R² > 0.99), LOD/LOQ, and recovery rates (80–120%) .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

  • Non-linear regression (e.g., GraphPad Prism) for sigmoidal dose-response curves.
  • Hill slope analysis to assess cooperativity in binding.
  • Multiple comparison corrections (e.g., Tukey’s test) to minimize Type I errors .

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